molecular formula C14H17N4O4P B15135567 Enpp-1-IN-20

Enpp-1-IN-20

Cat. No.: B15135567
M. Wt: 336.28 g/mol
InChI Key: SQGOUGLKAOTADC-UQPYNNQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enpp-1-IN-20 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of extracellular nucleotides.

Preparation Methods

The synthesis of Enpp-1-IN-20 involves several steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-7-one structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials under controlled conditions. The final product is purified using standard chromatographic techniques to ensure high purity. Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Enpp-1-IN-20 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Enpp-1-IN-20 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of ENPP1 and its effects on nucleotide metabolism.

    Biology: Investigated for its role in modulating immune responses through the STING pathway.

    Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to enhance anti-tumor immune responses.

    Industry: Utilized in the development of new drugs targeting ENPP1 and related pathways

Mechanism of Action

Enpp-1-IN-20 exerts its effects by inhibiting the enzymatic activity of ENPP1, which is responsible for the hydrolysis of extracellular nucleotides. This inhibition leads to an accumulation of cyclic GMP-AMP (cGAMP), a key activator of the STING pathway. Activation of the STING pathway results in the production of interferons and other cytokines, which enhance the immune response against tumors .

Comparison with Similar Compounds

Enpp-1-IN-20 is unique due to its high potency and specificity for ENPP1. Similar compounds include:

Properties

Molecular Formula

C14H17N4O4P

Molecular Weight

336.28 g/mol

IUPAC Name

2-[(1S,5R)-3-(7-oxo-8H-pyrido[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl]ethylphosphonic acid

InChI

InChI=1S/C14H17N4O4P/c19-12-2-1-9-13(17-12)15-7-16-14(9)18-5-10-8(11(10)6-18)3-4-23(20,21)22/h1-2,7-8,10-11H,3-6H2,(H2,20,21,22)(H,15,16,17,19)/t8?,10-,11+

InChI Key

SQGOUGLKAOTADC-UQPYNNQESA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4

Canonical SMILES

C1C2C(C2CCP(=O)(O)O)CN1C3=NC=NC4=C3C=CC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.